molecular formula C9H6F4O2 B13339763 2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid

2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid

Cat. No.: B13339763
M. Wt: 222.14 g/mol
InChI Key: GMHHCIGUIVJCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C9H6F4O2. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid typically involves the reaction of 2,6-difluoro-4-methylphenylboronic acid with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research on potential pharmaceutical applications, such as anti-inflammatory or anticancer agents, is ongoing.

    Industry: It is employed in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-methylphenylboronic acid
  • 2,6-Difluoro-4-methylphenylacetic acid
  • 2,6-Difluoro-4-methylbenzoic acid

Uniqueness

2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

2-(2,6-difluoro-4-methylphenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H6F4O2/c1-4-2-5(10)7(6(11)3-4)9(12,13)8(14)15/h2-3H,1H3,(H,14,15)

InChI Key

GMHHCIGUIVJCLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(C(=O)O)(F)F)F

Origin of Product

United States

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